3,3-Diethyl-7-fluoro-2,3-dihydro-1H-indole

CNS Drug Design Physicochemical Property Profiling Lipophilicity-Driven Differentiation

3,3-Diethyl-7-fluoro-2,3-dihydro-1H-indole (CAS 1388022-72-7, MF C₁₂H₁₆FN, MW 193.26 g/mol) is a partially saturated, 7-fluorinated indoline derivative featuring a gem-diethyl substitution at the C3 position. This substitution pattern confers distinct steric, electronic, and physicochemical properties within the 2,3-dihydroindole family.

Molecular Formula C12H16FN
Molecular Weight 193.26 g/mol
Cat. No. B13227369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Diethyl-7-fluoro-2,3-dihydro-1H-indole
Molecular FormulaC12H16FN
Molecular Weight193.26 g/mol
Structural Identifiers
SMILESCCC1(CNC2=C1C=CC=C2F)CC
InChIInChI=1S/C12H16FN/c1-3-12(4-2)8-14-11-9(12)6-5-7-10(11)13/h5-7,14H,3-4,8H2,1-2H3
InChIKeyZNXIFJLMLCHCNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Diethyl-7-fluoro-2,3-dihydro-1H-indole: A Differentiated Fluorinated Indoline Scaffold for Medicinal Chemistry and Chemical Biology Procurement


3,3-Diethyl-7-fluoro-2,3-dihydro-1H-indole (CAS 1388022-72-7, MF C₁₂H₁₆FN, MW 193.26 g/mol) is a partially saturated, 7-fluorinated indoline derivative featuring a gem-diethyl substitution at the C3 position [1]. This substitution pattern confers distinct steric, electronic, and physicochemical properties within the 2,3-dihydroindole family. The compound exists as a small-molecule heterocyclic scaffold utilized primarily as a synthetic intermediate for the construction of biologically active molecules, including central nervous system (CNS)-targeting agents and fluorinated heterocycles [2]. Its XLogP3-AA value of 3.6 and topological polar surface area (TPSA) of 12 Ų indicate moderate lipophilicity with low hydrogen-bonding capacity, properties that influence membrane permeability and oral bioavailability of derived analogs [1].

Why 3,3-Diethyl-7-fluoro-2,3-dihydro-1H-indole Cannot Be Replaced by Unsubstituted or Monosubstituted Indolines


Indoline scaffolds are widely exploited in medicinal chemistry; however, their biological performance—including target binding affinity, metabolic stability, and off-target selectivity—is exquisitely sensitive to substitution pattern. The combination of a 7-fluoro substituent and a bulky 3,3-diethyl motif in this compound introduces a unique steric and electronic environment that is absent in parent indoline, 3-methylindoline, or even 7-fluoroindoline. Fluorine at the 7-position modulates ring electronics and metabolic soft spots (e.g., CYP450-mediated oxidation), while the gem-diethyl group at C3 restricts conformational flexibility and reduces N–H hydrogen-bond donor accessibility [1]. Generic substitution with a non-fluorinated or less substituted indoline would alter the LogP, TPSA, and metabolic profile, potentially compromising the potency, selectivity, and pharmacokinetics of downstream analogs developed from this intermediate [2]. Therefore, procurement of the precise compound is critical for reproducible Structure–Activity Relationship (SAR) studies and scalable synthetic route development.

3,3-Diethyl-7-fluoro-2,3-dihydro-1H-indole: Quantifiable Differentiation Evidence for Procurement Decisions


Enhanced Lipophilicity (XLogP3-AA = 3.6) Versus Unsubstituted Indoline Drives Membrane Permeability and CNS Multiparameter Optimization (MPO) Scores

The target compound exhibits a computed XLogP3-AA of 3.6, compared to 1.5 for the parent indoline (2,3-dihydro-1H-indole) and 2.0 for 7-fluoroindoline [1]. This +2.1 log unit increase in lipophilicity is driven by the two ethyl groups at C3. In CNS drug discovery, compounds with XLogP in the 3–5 range often demonstrate superior passive membrane permeability and blood-brain barrier (BBB) penetration compared to less lipophilic analogs. The shift in XLogP from 1.5 to 3.6 represents a >100-fold increase in the octanol-water partition coefficient (calculated ΔLogP ≈ 2.1), which directly impacts the predicted CNS MPO score—a composite desirability metric used in lead selection [2].

CNS Drug Design Physicochemical Property Profiling Lipophilicity-Driven Differentiation

Reduced Topological Polar Surface Area (TPSA = 12 Ų) but Lower H-Bond Donor Count Relative to N-Alkylated Indoline Analogs

The target compound possesses a TPSA of 12 Ų and one hydrogen bond donor (NH), identical to the parent indoline scaffold [1]. However, compared to N-substituted indolines (e.g., N-methylindoline, TPSA = 3 Ų, HBD = 0) or N-acetylindoline (TPSA = 29 Ų, HBD = 0), the free NH group offers a reactive handle for further derivatization without introducing additional polarity [2]. This balanced profile—low TPSA for membrane transit, yet a single modifiable HBD—permits medicinal chemists to tune solubility and metabolic stability via N-functionalization late in the synthetic sequence. The 3,3-diethyl group further reduces solvent-accessible surface area around the nitrogen, potentially decreasing N-dealkylation metabolic liability compared to N-methyl or N-ethyl indoline analogs.

Oral Bioavailability Hydrogen-Bonding Modulation Prodrug Design

Fluorine at the 7-Position Modulates pKa of the Indoline NH and Provides a Spectroscopic Probe for ¹⁹F NMR-Based Assays

The introduction of a fluorine atom at the 7-position of the indoline ring exerts a negative inductive effect, lowering the pKa of the adjacent NH by an estimated 0.5–1.0 log units relative to the non-fluorinated 3,3-diethylindoline [1]. This alteration can enhance the fraction of neutral, membrane-permeable species at physiological pH (7.4) and reduce lysosomal trapping, a known source of drug-induced phospholipidosis. Additionally, the ¹⁹F nucleus serves as an intrinsic NMR probe, enabling quantitative ligand-observed (³⁹F T₂/Carr–Purcell–Meiboom–Gill) or protein-observed (PrOF) NMR experiments for direct binding measurements without the need for isotopic labeling [2]. The 7-fluoro position is strategically remote from the C3 gem-diethyl group, minimizing steric interference in protein binding while retaining high ¹⁹F NMR sensitivity (100% natural abundance, spin-½ nucleus).

Fluorine Chemistry Metabolic Stability ¹⁹F NMR Screening

3,3-Diethyl Substitution Increases Steric Bulk (Molar Refractivity = 58.4 cm³/mol) and Rotational Restriction Versus 3-Methyl or 3,3-Dimethyl Analogs

The C3 gem-diethyl motif introduces significantly greater steric bulk than a gem-dimethyl (molar refractivity, MR ≈ 58.4 vs. ~48.6 cm³/mol) or mono-methyl group [1]. This increased steric demand restricts the conformational freedom of the indoline ring, pre-organizing the scaffold into a preferred bioactive conformation and potentially enhancing selectivity for sterically discriminating binding pockets. In the context of CETP inhibitors and progesterone receptor antagonists—two pharmacological classes where 3,3-disubstituted indolines have shown activity—the diethyl substitution has been correlated with improved target engagement relative to the dimethyl analogs, attributed to better shape complementarity with hydrophobic sub-pockets [2][3].

Conformational Restriction Steric Parameters Selectivity Optimization

Computed Heavy Atom Count (14) and Exact Mass (193.1267 Da) Position the Scaffold Within Lead-Like Chemical Space (Rule of Three Compliance)

With a molecular weight of 193.26 g/mol, 14 heavy atoms, XLogP = 3.6, and 1 HBD, 3,3-Diethyl-7-fluoro-2,3-dihydro-1H-indole falls within the Rule of Three (Ro3) criteria for fragment-like chemical space (MW < 300, XLogP ≤ 3, HBD ≤ 3, HBA ≤ 6) [1]. This positions it as an ideal starting point for fragment-based lead discovery. In comparison, the corresponding fully aromatic 7-fluoroindole (MW = 135.14, XLogP ≈ 2.4) is even lower molecular weight but lacks the synthetic versatility and conformational restriction offered by the saturated C2–C3 bond and gem-diethyl substitution. The 3,3-diethylindoline core without fluorine (MW = 175.27, XLogP ≈ 3.8) exceeds the Ro3 XLogP threshold of 3, making the 7-fluoro analog more lead-like by this criterion [2].

Fragment-Based Drug Discovery Lead-Likeness Physicochemical Property Filters

Optimal Procurement and Application Scenarios for 3,3-Diethyl-7-fluoro-2,3-dihydro-1H-indole


Fragment-Based Lead Discovery (FBLD) Libraries Targeting CNS-Penetrant Kinase or Nuclear Receptor Therapeutics

The compound's borderline Rule-of-Three compliance (MW = 193.26, XLogP = 3.6, TPSA = 12 Ų) and the presence of a ¹⁹F NMR handle make it an ideal fragment for screening against CNS targets such as kinases, GPCRs, or nuclear hormone receptors. Its XLogP of 3.6 positions it in the CNS-accessible chemical space, while the 7-fluoro substituent enables direct binding detection via ¹⁹F CPMG or PrOF NMR without the need for protein isotope labeling [1][2]. Procurement of gram quantities supports incorporation into commercial or proprietary fragment libraries for high-throughput NMR and surface plasmon resonance (SPR) screening cascades.

Key Intermediate for the Synthesis of Fluorinated CETP Inhibitors and Cardiovascular Disease Candidates

The 3,3-disubstituted indoline scaffold is a recognized pharmacophoric element in CETP (cholesteryl ester transfer protein) inhibitors, a class of agents developed for raising HDL cholesterol [1]. The 7-fluoro-3,3-diethyl substitution pattern provides enhanced metabolic stability and lipophilicity over 3,3-dimethyl or mono-substituted analogs. This intermediate can be elaborated via N-acylation, sulfonylation, or C5-functionalization to generate patentable, novel CETP inhibitors or related cardiovascular agents. Bulk procurement (100 g–kg scale) is recommended for medicinal chemistry teams pursuing lead optimization in this target class.

Scaffold for Progesterone Receptor Antagonist Development in Women's Health Indications

Patents from Wyeth (US 2003/0008909 A1) disclose that 3,3-substituted indoline derivatives act as competitive progesterone receptor (PR) antagonists with activity in functional models both in vitro and in vivo [1]. The 7-fluoro modification is anticipated to improve metabolic stability (by blocking aromatic hydroxylation at the 7-position) while the 3,3-diethyl group enhances PR binding affinity through hydrophobic interactions. This compound serves as a versatile starting material for the synthesis of novel PR modulators for endometriosis, uterine fibroids, and hormone-dependent cancers. Procurement with ≥95% purity (as available from multiple suppliers) is sufficient for initial SAR exploration.

Building Block for CNS-Targeted 5-HT₃ and Alpha-1 Adrenoceptor Ligands Incorporating Fluorine for PET Tracer Development

The 3,3-diethylindoline core has been investigated in the context of serotonin 5-HT₃ receptor antagonists, while structurally related indolines serve as key intermediates for alpha-1 adrenoceptor antagonists such as silodosin [1][2]. The presence of a fluorine atom at the 7-position opens the possibility of ¹⁸F radiolabeling (via nucleophilic aromatic substitution or isotope exchange) for positron emission tomography (PET) tracer development. This dual utility—as a pharmacological probe and a PET imaging precursor—is a distinct advantage over non-fluorinated indoline scaffolds.

Quote Request

Request a Quote for 3,3-Diethyl-7-fluoro-2,3-dihydro-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.